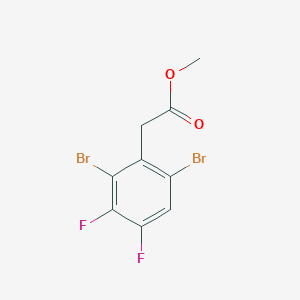

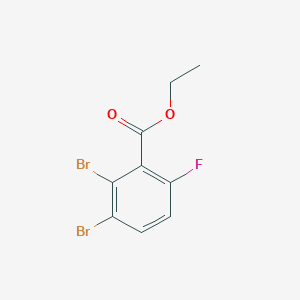

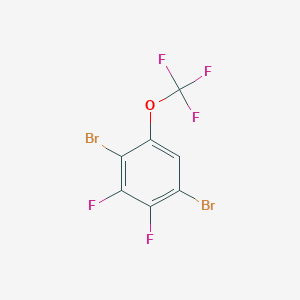

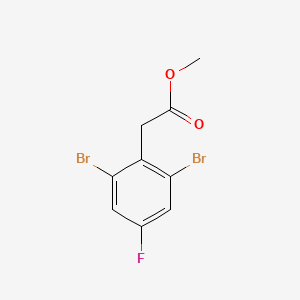

3,6-Dibromo-2-fluorophenol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anaerobic Transformation

Fluorophenols, including compounds similar to 3,6-Dibromo-2-fluorophenol, have been used to study the anaerobic transformation of phenol to benzoate. The transformation process involves a carboxyl group introduced para to the phenolic hydroxyl group, as seen in the study of isomeric fluorophenols (Genthner, Townsend, & Chapman, 1989).

Spectroscopic Studies

Fluorophenols have been the subject of rotational spectroscopy studies. These studies provide insights into the molecular structures and conformations of compounds like 3,6-Dibromo-2-fluorophenol, enhancing our understanding of their chemical behavior (Bell et al., 2017).

Enzymatic Oxidation

Research on the enzymatic oxidation of fluorophenols by tyrosinase has shown how these compounds interact with enzymes. This interaction can provide a model for understanding how 3,6-Dibromo-2-fluorophenol might behave in biological systems (Battaini et al., 2002).

Antioxidant Activity

The study of fluorophenols bearing nitrogenated heterocycle moieties has revealed their potential in antioxidant activity. Such research can be extrapolated to understand the antioxidant capabilities of similar compounds like 3,6-Dibromo-2-fluorophenol (Feng et al., 2019).

Environmental Bioremediation

Research on the degradation of fluorophenols by bacterial strains, such as Rhodococcus, highlights the potential use of 3,6-Dibromo-2-fluorophenol in bioremediation and environmental cleanup (Duque et al., 2012).

Fluorescent Probes and Sensors

Fluorophenols have been used in the synthesis of fluorescent probes for sensing pH and metal cations. This application could be relevant for 3,6-Dibromo-2-fluorophenol in developing new sensing materials (Tanaka et al., 2001).

CO2 Capture

Studies on fluorine-substituted phenolic ionic liquids demonstrate their efficacy in capturing CO2, suggesting a possible application for 3,6-Dibromo-2-fluorophenol in carbon capture technologies (Zhang et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

As a bromophenol derivative, it may interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Bromophenols are known to interact with their targets through hydrogen bonding, hydrophobic interactions, and halogen bonding . The presence of bromine atoms and a fluorine atom in the compound could influence its reactivity and interaction with biological targets.

Biochemical Pathways

Bromophenols can potentially interfere with various biochemical pathways due to their reactivity .

Pharmacokinetics

The physicochemical properties such as boiling point, density, and pka have been predicted , which could influence its pharmacokinetic properties.

Result of Action

As a bromophenol derivative, it may have potential biological activities that could result in various cellular responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3,6-Dibromo-2-fluorophenol .

Propiedades

IUPAC Name |

3,6-dibromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTGHGBPXISBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.